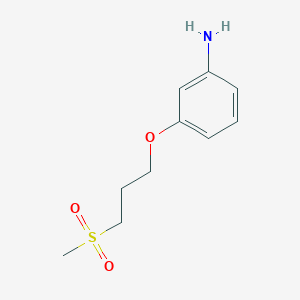

3-(3-Methylsulfonylpropoxy)aniline

Description

Contextualization within Aniline (B41778) and Sulfone Chemistry Research

Aniline and its derivatives are fundamental building blocks in organic chemistry, renowned for their utility in the synthesis of dyes, polymers, and pharmaceuticals. researchgate.net Aniline derivatives are highly susceptible to electrophilic substitution reactions, a property that allows for diverse functionalization of the aromatic ring. researchgate.net The amino group of aniline can also be readily modified, for instance, through reactions with acyl halides to form amides. researchgate.net

The sulfone group (R-S(=O)₂-R') is a prominent functional group in medicinal chemistry and materials science. semanticscholar.orgmdpi.com Sulfones are recognized for their chemical stability and their ability to act as hydrogen bond acceptors, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule. semanticscholar.orgmdpi.com The synthesis of sulfones can be achieved through various methods, including the oxidation of sulfides or the direct sulfonylation of aromatic compounds. mdpi.com Recent advances have focused on developing milder and more efficient methods for introducing the sulfone moiety into complex molecules, such as the visible light-mediated sulfonylation of anilines. semanticscholar.orgmdpi.com

Significance of the Methylsulfonylpropoxy Moiety in Rational Drug Design and Chemical Biology

The methylsulfonylpropoxy moiety combines several features that are of interest in rational drug design. The sulfone group, as mentioned, is a key pharmacophore in many biologically active compounds. semanticscholar.orgmdpi.com Its strong electron-withdrawing nature and ability to participate in hydrogen bonding can be crucial for target engagement.

The propoxy linker provides a flexible chain that can position the sulfone and aniline moieties in an optimal orientation for interaction with a biological target. The length and flexibility of such linkers are often critical parameters in structure-activity relationship (SAR) studies, influencing both binding affinity and pharmacokinetic properties.

While there is no specific data on the methylsulfonylpropoxy group of the title compound, the inclusion of sulfone-containing side chains is a common strategy in medicinal chemistry to enhance solubility, modulate lipophilicity, and improve metabolic stability.

Overview of Research Trajectories for Related Chemical Entities and Their Preclinical Potential

The preclinical potential of aniline and sulfone-containing compounds is vast and spans multiple therapeutic areas. For instance, various aniline derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships of aniline analogues have been explored to develop potent radiosensitizers and inhibitors of key cellular pathways like the Keap1-Nrf2-ARE pathway, which is implicated in cancer and inflammatory diseases.

Similarly, sulfone-containing molecules are present in a wide array of approved drugs and clinical candidates. Their applications range from antibiotics to antiviral and anticancer agents. The development of novel synthetic methodologies to create diverse sulfone-containing scaffolds remains an active area of research.

Given the lack of direct research, the preclinical potential of 3-(3-Methylsulfonylpropoxy)aniline remains speculative. Based on its structural components, it could theoretically be explored in research programs targeting enzymes or receptors where the combination of an aromatic amine and a sulfone-containing side chain is beneficial.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO3S |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

3-(3-methylsulfonylpropoxy)aniline |

InChI |

InChI=1S/C10H15NO3S/c1-15(12,13)7-3-6-14-10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7,11H2,1H3 |

InChI Key |

ZPVBCAKUIMXOIN-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCCOC1=CC=CC(=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Methylsulfonylpropoxy Aniline and Analogues

Direct Synthesis Approaches to 3-(3-Methylsulfonylpropoxy)aniline

A direct and logical synthetic pathway for 3-(3-Methylsulfonylpropoxy)aniline can be inferred from established chemical principles. This route involves the initial formation of an ether bond, followed by the reduction of a nitro group to the target aniline (B41778).

The most logical approach involves:

Williamson Ether Synthesis: This reaction forms the ether linkage. It would involve reacting 3-nitrophenol (B1666305) with a suitable 3-carbon propoxy chain already containing the methylsulfonyl group. A good leaving group, such as a mesylate or tosylate, is required on the propyl chain. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by treating 3-nitrophenol with a base, acts as a nucleophile. masterorganicchemistry.comwikipedia.org

Reduction of the Nitro Group: The resulting intermediate, 1-nitro-3-(3-methylsulfonylpropoxy)benzene, is then converted to the final product. This is achieved by reducing the nitro group (-NO₂) to an amino group (-NH₂). Various reagents can accomplish this transformation, including catalytic hydrogenation or using metals like iron or tin in an acidic medium. researchgate.net

This synthetic sequence is a standard method for preparing substituted anilines where the substituent might not be stable to the conditions of other aniline synthesis methods.

The efficiency of the proposed two-step synthesis hinges on optimizing the conditions for both the etherification and the reduction steps.

For the Williamson Ether Synthesis step, key parameters to optimize include the choice of base, solvent, and temperature. A strong base is needed to fully deprotonate the phenol, while the solvent must be suitable for an SN2 reaction.

| Parameter | Options | Rationale |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | NaH provides irreversible deprotonation, driving the reaction forward. K₂CO₃ is a milder, less hazardous alternative often used in industrial settings. researchgate.netmdpi.com |

| Solvent | Acetone (B3395972), Dimethylformamide (DMF) | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. mdpi.com |

| Temperature | Reflux | Heating the reaction mixture, typically to the boiling point of the solvent, increases the reaction rate to ensure completion within a practical timeframe. wikipedia.orgmdpi.com |

For the Nitro Group Reduction step, optimization involves selecting an appropriate reducing agent and catalyst that provides high yield and selectivity without affecting the sulfonyl ether group.

| Parameter | Options | Rationale |

| Reducing Agent | Hydrogen Gas (H₂), Iron (Fe) powder | Catalytic hydrogenation is a clean method yielding water as the only byproduct. google.com Iron in acetic or hydrochloric acid is a classic, cost-effective method for nitro group reduction. researchgate.net |

| Catalyst | Palladium on Carbon (Pd/C), Raney Nickel (Ra-Ni) | These are highly efficient catalysts for hydrogenation, allowing the reaction to proceed under milder pressure and temperature conditions. researchgate.netgoogle.com |

| Solvent | Ethanol, Acetic Acid | Solvents are chosen to dissolve the starting material and facilitate contact with the catalyst. Acetic acid can also serve as a proton source. researchgate.net |

General Synthetic Strategies for Substituted Aniline Derivatives

Beyond the specific case of 3-(3-Methylsulfonylpropoxy)aniline, several general and powerful methodologies exist for the synthesis of substituted anilines.

A facile and innovative method for preparing meta-substituted anilines involves a three-component reaction using simple, acyclic precursors. rsc.org This strategy is based on the cyclo-condensation and subsequent aromatization of an in situ generated imine of acetone with a 1,3-diketone. This approach is valuable for its ability to construct the aromatic ring itself from readily available starting materials, offering a convergent and efficient route to various aniline derivatives. rsc.org The reaction can be performed under either conventional heating or microwave irradiation, with the latter often providing faster reaction times. rsc.org

Reductive amination is a cornerstone of amine synthesis, allowing for the formation of C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine. khanacademy.org While often used to alkylate existing anilines, it can also be part of a multi-step sequence to form the aniline ring system itself. More directly, it is a key method for producing secondary and tertiary aniline derivatives by reacting a primary aniline with an aldehyde or ketone in the presence of a reducing agent. google.comvaia.com A variety of reducing agents can be employed, with milder reagents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) being preferred to avoid the reduction of other functional groups. khanacademy.orgprepchem.com The reaction is typically a one-pot procedure, making it highly efficient. khanacademy.org

The amino group of aniline is highly activating and susceptible to oxidation, which can complicate electrophilic aromatic substitution reactions like nitration or halogenation. wikipedia.org To control reactivity and achieve the desired substitution pattern (often para), the amino group is frequently protected via acylation. Aniline is treated with an acylating agent like acetic anhydride (B1165640) to form an acetanilide. mdpi.com This amide is less activating and sterically bulkier, directing electrophiles primarily to the para position. wikipedia.org After the desired substitution on the aromatic ring is complete, the acetyl group is removed by acid- or base-catalyzed hydrolysis to regenerate the substituted aniline. masterorganicchemistry.com This protection-deprotection sequence is a fundamental tactic in the synthesis of many substituted anilines. masterorganicchemistry.comwikipedia.org

Visible Light-Photocatalyzed Fluoroalkylation of Aniline Derivatives

The introduction of fluoroalkyl groups into aromatic systems, particularly aniline derivatives, can significantly alter the physicochemical and biological properties of the parent molecule. Visible-light photocatalysis has emerged as a powerful and sustainable tool for C-H functionalization, offering mild reaction conditions compared to traditional methods.

The core principle of this methodology involves the use of a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer (SET) process. This generates highly reactive fluoroalkyl radicals from a suitable precursor. These electrophilic radicals then react with the electron-rich aniline derivatives to form the desired fluoroalkylated products. google.com

A variety of photocatalysts can be employed, including iridium and ruthenium polypyridyl complexes, as well as organic dyes like Rose Bengal and Eosin Y. nih.govsigmaaldrich.com The choice of photocatalyst often depends on its redox potential and absorption spectrum. The fluoroalkyl radical sources are also diverse, with common examples being fluoroalkyl halides, and Togni's or Umemoto's reagents. google.comnih.gov

The reaction mechanism typically proceeds via an oxidative or reductive quenching cycle. In an oxidative quenching cycle, the excited photocatalyst is oxidized by an electron acceptor (the fluoroalkyl source), and the resulting oxidized photocatalyst then oxidizes the aniline substrate. Conversely, in a reductive quenching cycle, the excited photocatalyst is reduced by the aniline, and the resulting reduced photocatalyst then reduces the fluoroalkyl source to generate the radical. sigmaaldrich.com An alternative pathway involves the formation of an electron donor-acceptor (EDA) complex between the aniline and the fluoroalkylating agent, which can be directly activated by visible light. sigmaaldrich.com

The scope of this reaction is broad, tolerating a range of substituents on the aniline ring. Both electron-donating and electron-withdrawing groups can be present, although electron-donating groups generally lead to higher yields of the fluoroalkylated products. nih.gov This method provides a direct route to introduce functionality at the para-position of aniline derivatives under mild conditions. google.com

Table 1: Examples of Visible Light-Photocatalyzed Fluoroalkylation of Aniline Derivatives

| Photocatalyst | Fluoroalkyl Source | Solvent | Light Source | Substrate Scope | Ref |

|---|---|---|---|---|---|

| Ir(ppy)₃ | Togni's reagent | DMF | Blue LED | Good for anilines with electron-donating and -withdrawing groups | nih.gov |

| Rose Bengal | Perfluoroalkyl iodides | MeCN | Compact Fluorescent Lamp (CFL) | Excellent for anilines with electron-donating groups, low for electron-poor anilines | nih.gov |

| Eosin Y | Ethyl difluoroiodoacetate | DMSO | Visible Light | Broad scope for various difluoroalkyl anilines | sigmaaldrich.com |

| Iridium complex | Not specified | Not specified | Visible Light | High para-selectivity for C-H difluoroalkylation | google.com |

Reduction of Nitrobenzene (B124822) Precursors to Aniline Systems

A common and fundamental strategy for the synthesis of anilines is the reduction of the corresponding nitrobenzene precursors. This transformation is a cornerstone of industrial and laboratory organic synthesis due to the ready availability of nitroaromatics through electrophilic nitration.

Several methods are widely employed for this reduction, each with its own advantages and limitations.

Catalytic Hydrogenation: This is a clean and efficient method that typically involves the use of hydrogen gas (H₂) and a metal catalyst. google.com Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. google.comgoogle.com The reaction is generally carried out in a solvent such as ethanol. google.comgoogle.com A significant drawback of this method is its lack of chemoselectivity in the presence of other reducible functional groups, such as alkenes or aromatic halides, which may also be reduced under the reaction conditions. google.com

Metal-Acid Systems: The reduction of nitroarenes using a metal in the presence of an acid is a classic and robust method. google.com Common combinations include tin (Sn) or iron (Fe) with hydrochloric acid (HCl). google.comnih.gov These reactions proceed through a series of single electron transfers from the metal to the nitro group. google.com While effective, these methods often require stoichiometric amounts of the metal and can generate significant amounts of metal waste, posing environmental concerns. A variation of this method uses iron powder with sodium chloride, which is a more cost-effective approach. google.com

Electrochemical Reduction: More recently, electrochemical methods have been developed as a greener alternative. chemicalbook.com These methods can be highly selective and avoid the use of harsh chemical reducing agents. One approach utilizes a polyoxometalate as a redox mediator. The mediator is electrochemically reduced at the cathode and then, in solution, reduces the nitrobenzene to the corresponding aniline. This method has shown improved selectivity compared to direct electrochemical reduction. chemicalbook.com

Table 2: Comparison of Methods for the Reduction of Nitrobenzene to Aniline

| Method | Reagents | Advantages | Disadvantages | Ref |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction | Can reduce other functional groups, requires handling of H₂ gas | google.com |

| Metal-Acid Reduction | Sn/HCl or Fe/HCl | Robust, well-established | Stoichiometric metal use, metal waste | google.comnih.gov |

| Electrochemical Reduction | Polyoxometalate mediator | High selectivity, environmentally friendly | May require specialized equipment | chemicalbook.com |

| Metal/Salt Reduction | Fe, NaCl | Cost-effective | Generates iron waste | google.com |

Synthesis of Key Intermediates and Advanced Precursors

Preparation of Methylsulfonylpropoxy-Containing Building Blocks

The 3-(methylsulfonyl)propoxy group is a key structural motif. Its synthesis can be approached in several ways, often starting from simpler, commercially available materials.

One direct route involves the reaction of methyl sulfone with 1-propanol, although this may require a catalyst to facilitate the reaction. A more common strategy involves a two-step process starting from a precursor containing a methylthio group, which is then oxidized to the corresponding sulfone. For instance, 3-(methylthio)-1-propanol can be synthesized and subsequently oxidized to 3-(methylsulfonyl)propan-1-ol. The oxidation of the sulfide (B99878) to the sulfone is a reliable transformation, often accomplished with oxidizing agents like hydrogen peroxide.

Another versatile precursor is 3-(methylsulfonyl)propionitrile. This can be synthesized via the alkylation of methanesulfinic acid sodium salt with 3-bromopropionitrile. google.com Alternatively, it can be prepared from 3-(methylthio)propionitrile through oxidation. google.com The nitrile group in 3-(methylsulfonyl)propionitrile can then be reduced to an amine or hydrolyzed to a carboxylic acid, providing a handle for further functionalization.

The use of 1,3-propane sultone is another important strategy. This cyclic sulfonic acid ester is reactive towards nucleophiles and can be used to introduce the sulfopropyl group. karazin.ua For example, reaction with a methanide (B1207047) source followed by reduction could potentially lead to the desired sidechain.

Table 3: Synthetic Strategies for Methylsulfonylpropoxy Building Blocks

| Target Building Block | Starting Materials | Key Transformation(s) | Ref |

|---|---|---|---|

| 3-(Methylsulfonyl)propionitrile | Methanesulfinic acid sodium salt, 3-bromopropionitrile | Nucleophilic substitution | google.com |

| 3-(Methylsulfonyl)propionitrile | 3-(Methylthio)propionitrile, H₂O₂ | Oxidation | google.com |

| 3-(Methylthio)-1-propanol | L-methionine | Biocatalytic conversion (Ehrlich pathway) | nih.gov |

| 1,3-Propane sultone | Allyl alcohol, Sodium bisulfite | Acid-catalyzed reaction | karazin.ua |

Synthetic Routes to Halogenated Aniline Precursors

Halogenated anilines are valuable precursors in organic synthesis, serving as versatile building blocks for cross-coupling reactions and other transformations. The introduction of a halogen atom at a specific position on the aniline ring requires careful selection of the synthetic method.

A direct approach to halogenating anilines can be challenging due to the high reactivity of the aromatic ring and the directing effects of the amino group, which can lead to multiple halogenations and a mixture of isomers. However, specific methods have been developed to achieve high regioselectivity.

One such method involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. The modified reactivity of the N-oxide allows for selective para-bromination or ortho-chlorination upon treatment with thionyl bromide or thionyl chloride, respectively, at low temperatures.

Another powerful strategy for the selective functionalization of anilines is directed C-H activation. For instance, palladium catalysis with a specially designed S,O-ligand has been shown to be highly effective for the para-selective C-H olefination of aniline derivatives. While this example focuses on olefination, similar principles of directed C-H activation can be applied for halogenation.

For the synthesis of meta-substituted anilines, which can be challenging to obtain through direct electrophilic substitution of aniline, alternative strategies are employed. One method involves a multi-step sequence starting from a different precursor, such as orthochlorophenol, which is then subjected to a series of reactions including methylation, chlorination, fluorination, and reaction with an alkali amide to yield the meta-substituted aniline. nih.gov

Table 4: Synthetic Routes to Halogenated Aniline Precursors

| Halogenation Position | Method | Reagents | Key Features | Ref |

|---|---|---|---|---|

| para-Bromination | N-Oxide Halogenation | N,N-Dialkylaniline N-oxide, Thionyl bromide | Selective para-bromination | |

| ortho-Chlorination | N-Oxide Halogenation | N,N-Dialkylaniline N-oxide, Thionyl chloride | Selective ortho-chlorination | |

| meta-Substitution | Multi-step Synthesis | Orthochlorophenol, various reagents | Access to meta-substituted anilines | nih.gov |

| para-Olefination (as a proxy for C-H functionalization) | Directed C-H Activation | Aniline derivative, Olefin, Pd/S,O-ligand catalyst | High para-selectivity |

Analytical Characterization and Spectroscopic Investigations

Spectroscopic Analysis of 3-(3-Methylsulfonylpropoxy)aniline

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(3-Methylsulfonylpropoxy)aniline by examining the interaction of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 3-(3-Methylsulfonylpropoxy)aniline, distinct signals are expected for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the methylsulfonylpropoxy side chain. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the benzene ring. The substitution pattern on the aniline ring influences the multiplicity and chemical shifts of these protons. Protons on the aliphatic chain will resonate at higher fields (upfield). For instance, the methylene group attached to the oxygen atom (-O-CH₂-) would be expected around δ 4.0 ppm, while the methylene groups adjacent to the sulfonyl group (-SO₂-CH₂-) would be shifted further downfield compared to a simple alkane chain. The terminal methyl group of the sulfonyl function (-SO₂-CH₃) would appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons of the aniline ring typically resonate in the δ 110-160 ppm range. The carbon atom attached to the amino group (C-NH₂) and the one attached to the propoxy group (C-O) would have distinct chemical shifts influenced by these substituents. The aliphatic carbons in the propoxy chain and the methyl group of the sulfonyl moiety would appear in the upfield region of the spectrum. For example, a related, more complex structure showed ¹³C NMR signals including those at 58.3, 43.5, 37.4, and 30.4 ppm, which are within the expected range for such aliphatic carbons rsc.org.

Interactive Data Table: Predicted NMR Data for 3-(3-Methylsulfonylpropoxy)aniline

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 7.5 | 100 - 130 |

| Aromatic C-N | - | 145 - 150 |

| Aromatic C-O | - | 155 - 160 |

| -NH₂ | 3.5 - 4.5 (broad) | - |

| -O-CH₂- | ~4.0 | ~65 |

| -CH₂-CH₂-CH₂- | ~2.2 | ~25 |

| -SO₂-CH₂- | ~3.2 | ~53 |

| -SO₂-CH₃ | ~2.9 | ~43 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-(3-Methylsulfonylpropoxy)aniline is expected to show characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

N-H Stretching: The aniline amino group (-NH₂) typically exhibits two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations researchgate.netresearchgate.net.

S=O Stretching: The sulfonyl group (-SO₂) will produce strong, characteristic absorption bands for asymmetric and symmetric stretching, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively rsc.org.

C-O Stretching: The ether linkage (Ar-O-CH₂) will show a strong C-O stretching band, usually in the 1260-1200 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic benzene ring.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the propoxy and methyl groups appears in the 3000-2850 cm⁻¹ range rsc.org.

Interactive Data Table: Characteristic IR Absorption Bands for 3-(3-Methylsulfonylpropoxy)aniline

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Sulfonyl (-SO₂) | S=O Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (-SO₂) | S=O Symmetric Stretch | 1160 - 1120 |

| Ether (Ar-O-C) | C-O Stretch | 1260 - 1200 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

In a standard mass spectrum, 3-(3-Methylsulfonylpropoxy)aniline would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation of the molecular ion would produce a series of smaller, characteristic ions that can help to confirm the structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. This is a definitive method for confirming the identity of a newly synthesized compound. For example, in the characterization of a related compound, HRMS (ESI) was used to find the m/z of the protonated molecule ([M+H]⁺), and the observed value was compared to the calculated value to confirm the elemental composition with high accuracy rsc.org. The ability of HRMS instruments to operate in data-independent acquisition modes allows for the collection of vast amounts of data, which can be retrospectively analyzed as new information becomes available nih.gov.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 3-(3-Methylsulfonylpropoxy)aniline from reaction mixtures or complex samples and for its quantification. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While some aniline derivatives can be analyzed directly, others may require derivatization to increase their volatility and thermal stability. The choice of a suitable stationary phase in the GC column is critical for achieving good separation of aniline derivatives from other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a more versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For aniline derivatives, reverse-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol). A UV detector is typically used for detection, as the aniline ring possesses a strong chromophore.

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification of the separated compounds based on both their retention time and their mass spectral data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples HPLC with tandem mass spectrometry. This method is particularly useful for the analysis of complex mixtures and for trace-level quantification. The first mass spectrometer selects the molecular ion of the target compound, which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions, providing a high degree of certainty in the identification and quantification of the compound, even at very low concentrations.

Advanced Sample Preparation Methodologies (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is a critical prerequisite for accurate and reliable analytical measurements, serving to isolate the analyte of interest from complex matrices, concentrate it, and remove interfering substances. For aniline derivatives such as 3-(3-Methylsulfonylpropoxy)aniline, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most prevalently employed techniques.

Solid-Phase Extraction (SPE) has gained considerable favor over traditional LLE due to its numerous advantages, including higher recovery rates, reduced solvent consumption, and the potential for automation. The selection of an appropriate sorbent is crucial for the successful isolation of aniline derivatives. Common choices include:

Reversed-phase sorbents (e.g., C18, styrene-divinylbenzene): These are effective for extracting moderately polar to nonpolar analytes from aqueous samples. For aniline compounds, which can exhibit varying polarities based on substitution, these sorbents are often a primary choice. The extraction mechanism relies on hydrophobic interactions between the analyte and the stationary phase.

Cation-exchange sorbents: Given that the aniline functional group is basic and can be protonated to form a cation in acidic conditions, cation-exchange SPE can be a highly selective method for isolation.

The efficiency of SPE is influenced by several factors that must be optimized, including the sample pH, the type and volume of the conditioning and elution solvents, and the sample flow rate. For instance, adjusting the pH of the sample can ensure the analyte is in the desired form for optimal retention on the sorbent.

Liquid-Liquid Extraction (LLE) remains a fundamental and widely used technique for sample preparation. It operates on the principle of partitioning a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com The choice of the organic solvent is critical and is based on the solubility of the target analyte and its immiscibility with the aqueous phase. For aniline derivatives, solvents such as dichloromethane, ethyl acetate, and diethyl ether are commonly used.

The efficiency of LLE can be enhanced by adjusting the pH of the aqueous phase. For a basic compound like 3-(3-Methylsulfonylpropoxy)aniline, increasing the pH of the aqueous solution will suppress the ionization of the aniline group, thereby increasing its partitioning into the organic phase. Conversely, to back-extract the compound into an aqueous phase, the pH can be lowered to protonate the aniline group, rendering it more water-soluble. While effective, LLE can be time-consuming, require large volumes of organic solvents, and is susceptible to emulsion formation. researchgate.net

A comparative overview of these two techniques is presented in the table below.

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning between a solid sorbent and a liquid phase | Partitioning between two immiscible liquid phases |

| Solvent Consumption | Generally low | High |

| Automation Potential | High | Low |

| Selectivity | High, tunable by sorbent choice | Moderate, dependent on solvent and pH |

| Recovery | Often higher and more reproducible | Can be variable, risk of emulsion formation |

| Sample Throughput | Can be high with parallel processing | Generally lower |

Chiral High-Performance Liquid Chromatography for Enantiomeric Resolution

Chirality is a critical aspect in the development of many pharmaceutical compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Although 3-(3-Methylsulfonylpropoxy)aniline itself is not chiral, many of its derivatives or related pharmaceutical compounds are. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of enantiomers.

The enantiomeric resolution of aniline derivatives and compounds containing sulfonyl groups is typically achieved using chiral stationary phases (CSPs). These CSPs create a chiral environment where the two enantiomers of a racemic mixture can form transient diastereomeric complexes with differing stabilities, leading to different retention times and, consequently, their separation.

Several types of CSPs have proven effective for the separation of aniline derivatives and related compounds:

Polysaccharide-based CSPs: These are the most widely used CSPs and include derivatives of cellulose and amylose coated or immobilized on a silica support. Columns such as Chiralcel® and Chiralpak® have demonstrated broad applicability in separating a wide range of chiral compounds, including those with aromatic and amine functionalities. researchgate.netresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Crown Ether-based CSPs: These are particularly effective for the separation of chiral primary amines. oup.comnih.gov The crown ether cavity can complex with the protonated amino group, and chiral recognition is achieved through steric interactions between the analyte's substituents and the chiral barriers of the stationary phase.

Pirkle-type CSPs: These are based on the principle of forming diastereomeric complexes through π-π interactions, hydrogen bonding, and steric hindrance. They are often effective for compounds containing aromatic rings and functional groups capable of hydrogen bonding. nih.gov

The composition of the mobile phase plays a crucial role in achieving optimal enantiomeric separation. Parameters such as the type and proportion of the organic modifier (e.g., isopropanol, ethanol in a hexane mobile phase for normal-phase chromatography, or acetonitrile, methanol in a buffered aqueous mobile phase for reversed-phase chromatography), the pH of the aqueous phase, and the use of additives can significantly impact the resolution. For basic compounds like aniline derivatives, the addition of a small amount of an amine modifier to the mobile phase can improve peak shape and resolution.

| Chiral Stationary Phase Type | Common Trade Names | Primary Interaction Mechanisms | Typical Analytes |

| Polysaccharide-based | Chiralcel®, Chiralpak® | Hydrogen bonding, dipole-dipole, inclusion | Broad range, including aromatic amines |

| Crown Ether-based | CROWNPAK® | Host-guest complexation, steric hindrance | Primary amines |

| Pirkle-type (π-acid/π-base) | Various | π-π interactions, hydrogen bonding | Aromatic compounds |

Other Analytical Methodologies

Beyond the core techniques of sample preparation and HPLC, other analytical methodologies provide valuable information for the characterization of 3-(3-Methylsulfonylpropoxy)aniline and its analogues.

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It offers several advantages, including rapid analysis times, low sample and reagent consumption, and high separation efficiency. nih.gov

For the analysis of aniline analogues, which are basic compounds, CZE is typically performed in an acidic buffer. In such a medium, the aniline functional group is protonated, imparting a positive charge to the molecule. The separation is then based on the differences in the electrophoretic mobilities of the various protonated species. The pH of the background electrolyte is a critical parameter; lower pH values generally lead to a higher degree of protonation and can influence the migration times and separation selectivity. researchgate.net

Spectrophotometric detection, specifically UV-Vis absorbance, is the most common detection method coupled with CZE. researchgate.net Aniline and its derivatives possess chromophores that absorb UV radiation, allowing for their detection and quantification. The detection wavelength is chosen to maximize the signal-to-noise ratio, typically at the wavelength of maximum absorbance for the analytes of interest. For complex mixtures, diode array detection (DAD) can be employed to acquire full UV spectra for each peak, aiding in peak identification and purity assessment.

Lipophilicity is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water. Reversed-Phase Thin Layer Chromatography (RP-TLC) is a simple, rapid, and cost-effective method for the experimental determination of lipophilicity. oup.com

In RP-TLC, a nonpolar stationary phase (e.g., silica gel chemically modified with C18 alkyl chains) is used with a polar mobile phase, typically a mixture of water and an organic modifier like methanol, acetone (B3395972), or acetonitrile. bohrium.com The retention of a compound on the RP-TLC plate is primarily governed by its hydrophobicity; more lipophilic compounds interact more strongly with the stationary phase and thus have lower retention factors (Rf values).

A linear relationship is often observed between the RM value (a function of the Rf value) and the concentration of the organic modifier in the mobile phase. By extrapolating this linear relationship to a 100% aqueous mobile phase, a value known as RM0 can be obtained. The RM0 value is considered a good measure of the compound's lipophilicity and can be correlated with the log P value. researchgate.net This technique is particularly useful for screening the lipophilicity of a series of related compounds, such as different aniline derivatives, to understand how structural modifications affect this important property. nih.gov

| Parameter | Description |

| Rf | Retention factor, the ratio of the distance traveled by the spot to the distance traveled by the solvent front. |

| RM | A logarithmic transformation of the Rf value (RM = log(1/Rf - 1)), used to linearize the relationship with mobile phase composition. |

| RM0 | The RM value extrapolated to 0% organic modifier in the mobile phase, a measure of lipophilicity. |

| log P | The logarithm of the partition coefficient between n-octanol and water, the standard measure of lipophilicity. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing a way to determine the electronic structure and properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems. It is particularly effective for predicting the geometry and vibrational frequencies of molecules like "3-(3-Methylsulfonylpropoxy)aniline." DFT calculations, often using the B3LYP functional with a 6-31G* basis set, can determine the most stable conformation of the molecule by optimizing its bond lengths, bond angles, and dihedral angles. fao.org

For a related compound, 3-(3-nitrophenylsulfonyl)aniline, DFT calculations have been shown to produce optimized geometries that are in close agreement with experimental X-ray crystal structures. fao.org A similar approach for "3-(3-Methylsulfonylpropoxy)aniline" would likely yield a similarly accurate prediction of its three-dimensional structure.

The vibrational frequencies calculated using DFT can be compared with experimental infrared (IR) and Raman spectra. This comparison helps to assign the observed spectral bands to specific molecular vibrations, such as the stretching and bending of the N-H bonds in the aniline (B41778) group, the S=O stretches in the sulfonyl group, and the C-O-C ether linkage. Theoretical calculations often require a scaling factor to better match experimental results. fao.org

Table 1: Illustrative Optimized Geometrical Parameters of 3-(3-Methylsulfonylpropoxy)aniline using DFT (B3LYP/6-31G)*

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.40 | ||

| C-O | 1.37 | C-O-C | 118.0 |

| S=O | 1.45 | O=S=O | 119.5 |

| C-S | 1.78 | C-O-C-C | |

| N-H | 1.01 | H-N-H | 112.0 |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual calculated values may vary.

Ab initio methods, such as the Hartree-Fock (HF) method, are another class of quantum chemical calculations that rely on first principles without the use of empirical parameters. wikipedia.org The HF method provides a good approximation of the molecular wavefunction and energy. researchgate.net It is often used as a starting point for more advanced calculations and can be employed to calculate various molecular properties. wikipedia.org

For aniline and its derivatives, Hartree-Fock calculations have been used to investigate their electronic properties, including ionization potentials and dipole moments. researchgate.netsci-hub.se While DFT methods often provide more accurate geometries and energies due to the inclusion of electron correlation, HF is a valuable tool, and comparing results from both methods can provide a more comprehensive understanding. fao.org For instance, in the study of 3-(3-nitrophenylsulfonyl)aniline, both DFT and HF methods were used to calculate the optimized geometry, with the results showing close resemblance to the crystal structure. fao.org

Table 2: Comparison of Illustrative Molecular Properties of 3-(3-Methylsulfonylpropoxy)aniline Calculated by HF and DFT

| Property | Hartree-Fock (HF/6-31G) | DFT (B3LYP/6-31G) |

| Total Energy (Hartree) | -850.123 | -850.456 |

| Dipole Moment (Debye) | 3.5 | 3.2 |

| Ionization Potential (eV) | 8.1 | 7.5 |

| Electron Affinity (eV) | 0.2 | 0.5 |

Note: The data in this table is illustrative and intended to show the typical differences observed between HF and DFT calculations for similar molecules.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals is a key component of this investigation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. thaiscience.inforesearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For aniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, reflecting their electron-donating nature. researchgate.net The LUMO's location can vary depending on the substituents. In "3-(3-Methylsulfonylpropoxy)aniline," the electron-withdrawing sulfonyl group would likely influence the distribution of the LUMO. The HOMO-LUMO energy gap for aniline derivatives generally falls in the range of 4-5 eV. thaiscience.info

Table 3: Illustrative Frontier Molecular Orbital Energies of 3-(3-Methylsulfonylpropoxy)aniline

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative and based on typical ranges for substituted anilines. The actual values would be determined by specific quantum chemical calculations.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a biological target, such as a protein receptor or an enzyme. diva-portal.org

"3-(3-Methylsulfonylpropoxy)aniline," as a potential bioactive molecule, can be studied using molecular docking to predict its binding affinity and mode of interaction with various biological targets. This is particularly relevant for G protein-coupled receptors (GPCRs) and enzyme active sites, which are common targets for therapeutic drugs. nih.govnih.gov

The docking process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. diva-portal.org Analysis of the docked conformation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govfrontiersin.org

For example, the aniline moiety could act as a hydrogen bond donor, while the ether oxygen and the sulfonyl oxygens could act as hydrogen bond acceptors. The alkyl chain and the phenyl ring can participate in hydrophobic interactions within the binding pocket of a receptor or enzyme. Such studies are crucial for rational drug design and for predicting the potential biological activity of "3-(3-Methylsulfonylpropoxy)aniline." frontiersin.orgnih.gov

Conformational Analysis and Binding Mode Prediction

Conformational analysis is a critical step in understanding the behavior of a flexible molecule such as 3-(3-Methylsulfonylpropoxy)aniline. It involves identifying the various three-dimensional arrangements (conformers) that the molecule can adopt and determining their relative energies. colostate.edu Due to the rotational freedom around several single bonds—notably in the propoxy chain and the sulfonyl group—the molecule does not exist in a single, rigid shape. Computational methods, such as ab initio and semiempirical molecular orbital calculations, are employed to map the potential energy surface and identify low-energy, stable conformers. colostate.edunih.gov For substituted anilines, these calculations can reveal the preferred orientation of side chains relative to the aromatic ring. colostate.edu

Once the low-energy conformations are identified, binding mode prediction can be performed using molecular docking. This computational technique simulates the interaction between a small molecule (ligand), like 3-(3-Methylsulfonylpropoxy)aniline, and a macromolecular target, typically a protein or enzyme. nih.govuomisan.edu.iq The goal is to predict the preferred orientation of the ligand when bound to the active site of the target, as well as the binding affinity. nih.gov This information is crucial for assessing its potential as a therapeutic agent. Docking studies on related aniline and sulfonamide derivatives have been used to predict binding interactions with targets such as DNA gyrase, topoisomerase II, and various kinases. nih.govnih.govijper.orgresearchgate.net The binding energy, often expressed in kcal/mol, indicates the stability of the ligand-protein complex, with more negative values suggesting stronger binding.

Table 1: Illustrative Predicted Binding Energies from Docking Simulations This table presents hypothetical binding energy values for different conformers of 3-(3-Methylsulfonylpropoxy)aniline with a generic kinase target, based on typical results from docking studies of similar molecules.

| Conformer ID | Description | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Conf-01 | Extended propoxy chain | -7.8 | Hydrogen bond from aniline NH2 to Asp184 |

| Conf-02 | Folded propoxy chain | -8.5 | Hydrogen bonds from aniline NH2 and sulfonyl O to Lys72, Gly185 |

| Conf-03 | Rotated phenyl ring | -7.2 | Hydrophobic interaction with Leu130 |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. smu.edu By modeling the reaction pathway, researchers can investigate the transformation from reactants to products, identify transient intermediates, and characterize the high-energy transition states that govern the reaction rate. acs.org

Kinetic studies and the mapping of potential energy surfaces (PES) are fundamental to understanding how a reaction proceeds. A PES is a multidimensional landscape that represents the potential energy of a system as a function of the geometric coordinates of its atoms. libretexts.orgfiveable.me Computational methods are used to calculate this surface, and the path of lowest energy from reactants to products is known as the reaction coordinate or minimum energy path. smu.edufiveable.me

Key features identified on a PES include:

Energy Minima: Correspond to stable species such as reactants, products, and intermediates. fiveable.me

Saddle Points: Represent the highest energy point along the reaction coordinate, known as the transition state. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. fiveable.me

For reactions involving aniline derivatives, such as the Ullmann ether synthesis to form the propoxy-aniline linkage, computational studies can map the PES to clarify the mechanism, such as whether it proceeds via oxidative addition/reductive elimination or other pathways. nih.gov These studies provide detailed information on bond-breaking and bond-forming events along the reaction coordinate. researchgate.net

Table 2: Hypothetical Parameters on a Potential Energy Surface for a Reaction Step This table illustrates key energetic and geometric parameters for a hypothetical SNAr reaction step to synthesize 3-(3-Methylsulfonylpropoxy)aniline.

| Point on PES | Relative Energy (kcal/mol) | Key Bond Distance (Å) | Description |

|---|---|---|---|

| Reactants | 0.0 | C-O: >3.5 | Isolated 3-aminophenol (B1664112) and 1-bromo-3-(methylsulfonyl)propane |

| Transition State | +22.5 | C-O: 2.1; C-Br: 2.4 | Simultaneous C-O bond formation and C-Br bond cleavage |

| Products | -15.0 | C-O: 1.38 | Stable 3-(3-Methylsulfonylpropoxy)aniline product |

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced with one of its heavier isotopes. Theoretical calculations of the KIE serve as a powerful tool for probing reaction mechanisms. By comparing computationally predicted KIEs with experimental values, researchers can gain detailed insights into the transition state structure and the rate-determining step of a reaction.

For instance, in studies of aniline synthesis, competition experiments using isotopic substitution revealed that the rate-determining step was the enol/enolate addition to a vinamidinium salt, which was characterized by an inverse secondary isotope effect (kH/kD 0.7−0.9). nih.gov Similarly, the measurement of 13C/12C isotope effects in a copper-catalyzed ether synthesis showed that the oxidative addition of an iodoarene occurs irreversibly, providing crucial evidence for the reaction mechanism. nih.gov For a molecule like 3-(3-Methylsulfonylpropoxy)aniline, theoretical KIE studies could be used to investigate the mechanism of its synthesis or its metabolic degradation, for example, by calculating the effect of deuterium (B1214612) substitution at various positions.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) provides a rapid and cost-effective way to screen compounds for desirable drug-like characteristics at an early stage. nih.govnih.gov Various computational models, many available through web-based platforms like SwissADME, are used to predict these properties based on the molecule's structure. mdpi.comnih.govnih.gov

For 3-(3-Methylsulfonylpropoxy)aniline, key ADME parameters would be predicted to assess its potential oral bioavailability and ability to reach a target site. These predictions are often guided by frameworks like Lipinski's Rule of Five. mdpi.com Studies on other aniline derivatives have shown favorable predictions for properties like human intestinal absorption (HIA) but also potential liabilities such as hepatotoxicity. mdpi.com

Table 3: Predicted ADME Properties for 3-(3-Methylsulfonylpropoxy)aniline This interactive table provides predicted values for key ADME descriptors based on its chemical structure, derived from typical in silico models used for aniline and sulfonamide-containing compounds.

| Property | Descriptor | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. mdpi.com |

| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal wall. mdpi.com | |

| P-gp Substrate | No | Not likely to be actively pumped out of cells by P-glycoprotein. | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | The molecule may be able to cross into the central nervous system. |

| Plasma Protein Binding | ~85-95% | Expected to have moderate to high binding to plasma proteins like albumin. | |

| Metabolism | CYP450 2D6 Inhibitor | Yes | Potential to inhibit a key drug-metabolizing enzyme. |

| CYP450 3A4 Inhibitor | No | Unlikely to inhibit another major drug-metabolizing enzyme. | |

| Excretion | Renal Organic Cation Transporter (OCT2) Substrate | No | Unlikely to be a substrate for this major renal excretion transporter. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized molecules and guide the design of more potent compounds. researchgate.net

Developing a QSAR model for a series of compounds related to 3-(3-Methylsulfonylpropoxy)aniline would involve several steps:

Data Set Compilation: A set of aniline or sulfonamide derivatives with experimentally measured biological activity (e.g., enzyme inhibition IC50 values) is collected. researchgate.netekb.eg

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be constitutional, topological, geometric, or quantum-chemical in nature. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a regression model correlating a subset of descriptors with the observed activity. nih.govresearchgate.netqub.ac.uk

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. qub.ac.uk

QSAR studies on aniline derivatives have successfully modeled properties like lipophilicity and toxicity, while studies on sulfonamides have modeled activities such as carbonic anhydrase inhibition and antidiabetic effects. nih.govnih.govresearchgate.net

Table 4: Common Molecular Descriptors for QSAR Modeling of Aniline and Sulfonamide Derivatives This table lists descriptors frequently found to be important in QSAR studies of compounds structurally related to 3-(3-Methylsulfonylpropoxy)aniline.

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. |

| Mulliken Atomic Charges | Partial charge distribution across the molecule. | |

| Steric/Topological | Molecular Volume (Vol) | The size and shape of the molecule. |

| Topological Polar Surface Area (TPSA) | Surface area belonging to polar atoms, relates to permeability. | |

| Valence Connectivity Index (chi-v) | Describes molecular branching and complexity. nih.gov | |

| Lipophilicity | LogP (Octanol/Water Partition Coefficient) | Hydrophobicity, affects absorption and distribution. nih.gov |

Compound Reference Table

Biological Activities and Mechanistic Insights in Vitro and Preclinical Focus

Receptor Target Identification and Functional Modulation

Enzyme Inhibition Profiling (e.g., Enteropeptidase Inhibition)

While direct data on 3-(3-Methylsulfonylpropoxy)aniline as an enzyme inhibitor is not extensively documented, the broader class of compounds containing sulfone and aniline (B41778) moieties has been investigated for inhibitory activity against various enzymes.

A notable area of research is the inhibition of gut-localized enzymes to modulate metabolic diseases. Enteropeptidase, a serine protease that initiates protein digestion, has been a key target. The inhibitor SCO-792, an orally available agent, has shown potent, time-dependent, and reversible covalent inhibition of both rat and human enteropeptidase, with IC50 values of 4.6 and 5.4 nmol/L, respectively. nih.gov Kinetic analysis of SCO-792 demonstrated a slow dissociation from the enzyme, with a dissociation half-life of nearly 14 hours, suggesting a prolonged duration of action in vivo. nih.govnih.gov Although SCO-792 is structurally distinct from 3-(3-Methylsulfonylpropoxy)aniline, its success highlights the potential of targeting digestive enzymes with small molecules.

Another relevant enzyme class is the matrix metalloproteinases (MMPs) and related sheddases like TNF-α converting enzyme (TACE). Research into novel TACE inhibitors has involved replacing amide functionalities with a sulfonyl group, leading to potent inhibitors. For instance, a γ-sulfonyl hydroxamic acid derivative, compound 4b , exhibited an IC50 value of less than 1 nM against porcine TACE and was selective over several MMPs. nih.gov This demonstrates that the sulfone group can be a critical pharmacophoric element in designing potent and selective enzyme inhibitors.

Table 1: Inhibitory Activity of Analogous Compounds on Various Enzymes

| Compound | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| SCO-792 | Rat Enteropeptidase | 4.6 nM | nih.gov |

| SCO-792 | Human Enteropeptidase | 5.4 nM | nih.gov |

| Compound 4b | Porcine TACE | < 1 nM | nih.gov |

Binding and Modulation of Specific Cellular Markers (e.g., CD133)

There is no available scientific literature detailing the binding or modulation of the cellular marker CD133 by 3-(3-Methylsulfonylpropoxy)aniline or its close structural analogs. Research in this area would be required to determine any potential activity.

Kinase Inhibition (e.g., ITK inhibition for related heteroaryl compounds)

The inhibition of protein kinases is a major strategy in drug discovery, particularly in oncology. Aniline derivatives are a cornerstone of many kinase inhibitors, often forming critical hydrogen bond interactions within the ATP-binding site of the kinase. nih.gov While specific data on ITK inhibition by 3-(3-Methylsulfonylpropoxy)aniline is unavailable, studies on related aniline-containing scaffolds show significant activity against other kinases.

A novel series of 7-aryl-2-anilino-pyrrolopyrimidines were identified as potent dual inhibitors of Axl and Mer, two members of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family. nih.gov A representative compound from this series, compound 27 , displayed potent inhibition with IC50 values of 16 nM and 2 nM for Axl and Mer, respectively. nih.gov Docking studies suggested that a key interaction involves a salt bridge between the aniline nitrogen and an aspartate residue (ASP678) in the Mer kinase domain. nih.gov

Similarly, 2-substituted aniline pyrimidine (B1678525) derivatives have been developed as dual Mer/c-Met inhibitors. One such compound, 18c , showed strong inhibitory activity against both Mer (IC50 = 18.5 nM) and c-Met (IC50 = 33.6 nM) kinases. nih.gov Furthermore, certain 4-(arylaminomethyl)benzamide derivatives containing a trifluoromethylaniline fragment have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase, with over 90% inhibition at a 10 nM concentration. mdpi.com These examples underscore the versatility of the aniline scaffold in designing potent inhibitors against a range of kinases.

Table 2: Kinase Inhibition Profile of Related Aniline Derivatives

| Compound | Target Kinase | IC50 Value | Source |

|---|---|---|---|

| Compound 27 | Axl | 16 nM | nih.gov |

| Compound 27 | Mer | 2 nM | nih.gov |

| Compound 18c | Mer | 18.5 nM | nih.gov |

| Compound 18c | c-Met | 33.6 nM | nih.gov |

| Compound 11 | EGFR | >90% inhibition @ 10 nM | mdpi.com |

| Compound 13 | EGFR | >92% inhibition @ 10 nM | mdpi.com |

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Correlation of Molecular Structure with In Vitro Biological Potency and Selectivity

Structure-activity relationship (SAR) studies on analogous compounds provide valuable insights into how modifications to the 3-(3-Methylsulfonylpropoxy)aniline scaffold could influence biological activity.

In the context of kinase inhibitors, the substitution pattern on the aniline ring is critical. For 7-aryl-2-anilino-pyrrolopyrimidines, the aniline moiety itself is essential for activity, likely through interactions with the kinase hinge region and key residues like ASP678. nih.gov For a series of spautin-1 analogs developed as NEK4 inhibitors, SAR studies revealed that a secondary amine (as found in aniline derivatives) is crucial for activity. mdpi.com Furthermore, introducing a halogen atom at the 4'-position of the phenyl group was found to be beneficial, potentially through the formation of a halogen bond. mdpi.com

In the development of sulfone-containing γ-secretase inhibitors, SAR exploration of the sulfone side chain showed that its linker size and terminal substituents were important variables affecting potency. nih.gov For TACE inhibitors, the incorporation of a sulfonyl group in place of an amide led to a new series of potent compounds, indicating the sulfone moiety can significantly alter the potency and selectivity profile. nih.gov

Design Principles for Enhanced Bioactivity through Molecular Hybridization

Molecular hybridization, which combines pharmacophores from different bioactive molecules into a single hybrid compound, is a powerful strategy for developing new therapeutics with improved efficacy or novel mechanisms of action. hilarispublisher.commdpi.com This approach aims to create multi-target ligands that can offer advantages over the administration of two separate drugs. mdpi.com

Key principles in designing hybrid molecules include:

Pharmacophore Selection: Identifying and combining the key structural motifs responsible for the biological activity of two or more parent drugs.

Linker Design: The pharmacophores can be linked directly or via a spacer. The nature and length of the linker are critical and can affect the flexibility and binding affinity of the hybrid molecule. mdpi.com

Synergistic Action: The goal is often to create a compound where the combined pharmacophores act synergistically, for example, by inhibiting two different targets in a disease pathway. mdpi.com An example is the creation of hybrid NSAIDs containing a phthalimide (B116566) group, which may synergistically inhibit both COX-2 and TNF-α. mdpi.com

While no specific molecular hybridization studies involving 3-(3-Methylsulfonylpropoxy)aniline have been reported, its structure, containing an aniline head and a flexible methylsulfonylpropoxy tail, presents a viable scaffold for such design strategies. The aniline group could be retained as a kinase-binding pharmacophore, while the sulfone-containing tail could be modified or linked to another bioactive moiety to create a dual-action agent.

Future Directions and Emerging Research Opportunities

Development of Green Chemistry Approaches for Synthesis

The synthesis of aromatic amines like 3-(3-Methylsulfonylpropoxy)aniline traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. The development of green chemistry approaches is paramount to ensure the sustainable production of this compound. Future research will likely focus on several key areas to create more environmentally benign synthetic routes.

The principles of green chemistry that could be applied to the synthesis of 3-(3-Methylsulfonylpropoxy)aniline are summarized below:

| Green Chemistry Principle | Potential Application to Synthesis of 3-(3-Methylsulfonylpropoxy)aniline |

| Waste Prevention | Designing synthetic routes with higher atom economy to minimize byproduct formation. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids. |

| Design for Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption compared to conventional heating. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the aniline (B41778) or propoxy backbone. |

| Catalysis | Employing reusable solid acid catalysts or biocatalysts to replace stoichiometric reagents. vixra.org |

Future research could explore a one-pot synthesis from readily available precursors, potentially through a novel multicomponent reaction, which would significantly enhance the efficiency and sustainability of its production. beilstein-journals.org

Application of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of a compound's physicochemical properties and impurity profile is crucial for its development as a pharmaceutical agent. For 3-(3-Methylsulfonylpropoxy)aniline, the application of advanced analytical techniques will be essential for its comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for purity assessment and impurity profiling. biomedres.usijpsonline.com To achieve a more detailed analysis, two-dimensional HPLC (2D-HPLC) can be employed to resolve co-eluting impurities that might be missed in a standard one-dimensional separation. bohrium.com For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. biomedres.usijprajournal.com High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. ijprajournal.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D-NMR experiments, will be vital for confirming the structure of 3-(3-Methylsulfonylpropoxy)aniline and for identifying the precise structure of any process-related impurities or degradation products. ijprajournal.com

The following table outlines advanced analytical techniques and their potential applications in the characterization of 3-(3-Methylsulfonylpropoxy)aniline:

| Analytical Technique | Application in Characterization |

| 2D-High Performance Liquid Chromatography (2D-HPLC) | Separation of complex mixtures and detection of trace-level impurities. bohrium.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of impurities and degradation products. biomedres.us |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition analysis of the parent compound and its impurities. ijprajournal.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) | Unambiguous structural elucidation of the compound and its related substances. ijprajournal.com |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Detection and quantification of elemental impurities. ijpar.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. chemrxiv.orgchemrxiv.org These technologies can be instrumental in optimizing the structure of 3-(3-Methylsulfonylpropoxy)aniline and in designing novel analogs with improved therapeutic properties.

De novo drug design, powered by generative AI models, can create novel molecular structures with desired characteristics. nih.govfrontiersin.org These models can be trained on large datasets of known active compounds to generate new molecules with a high probability of biological activity. frontiersin.org For instance, AI could be used to design derivatives of 3-(3-Methylsulfonylpropoxy)aniline that exhibit enhanced selectivity for a particular biological target.

Quantitative Structure-Activity Relationship (QSAR) models, a subset of ML, can predict the biological activity of compounds based on their chemical structure. acs.org By developing a QSAR model for a series of analogs of 3-(3-Methylsulfonylpropoxy)aniline, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. acs.org AI can also be employed to predict pharmacokinetic and toxicological properties, further guiding the optimization process. acs.org

Potential applications of AI and ML in the development of 3-(3-Methylsulfonylpropoxy)aniline and its analogs are highlighted below:

| AI/ML Application | Description |

| De Novo Design | Generation of novel molecular structures with optimized properties for specific biological targets. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity to guide the selection of candidate compounds for synthesis. acs.org |

| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential hits. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. |

| Retrosynthesis Planning | AI-powered tools to devise efficient and novel synthetic routes. |

Exploration of New Biological Targets and Therapeutic Areas

Aniline derivatives are a common scaffold in many approved drugs and investigational compounds, exhibiting a wide range of biological activities. drugbank.com The structural features of 3-(3-Methylsulfonylpropoxy)aniline suggest its potential for interacting with various biological targets. A key area of future research will be to systematically screen this compound against a diverse panel of targets to uncover its therapeutic potential.

Given that many aniline-containing molecules act as kinase inhibitors, a primary focus could be on screening against various protein kinases implicated in cancer and inflammatory diseases. cancer.gov For example, some N-phenyl-2-(aniline) benzamide (B126) derivatives have shown promise as dual inhibitors of Topo I and COX-2 for colon cancer therapy. nih.gov The exploration of 3-(3-Methylsulfonylpropoxy)aniline in the context of oncology is a logical starting point. nih.govresearchgate.netnih.gov

Beyond cancer, the compound could be evaluated for activity against other target classes, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic or neurodegenerative disorders. High-throughput screening campaigns will be instrumental in identifying initial hits, which can then be validated and optimized through medicinal chemistry efforts.

The following table presents potential therapeutic areas and corresponding biological targets for future investigation:

| Therapeutic Area | Potential Biological Targets |

| Oncology | Protein Kinases (e.g., EGFR, VEGFR), Topoisomerases, Cyclooxygenases (COX). cancer.govnih.gov |

| Inflammatory Diseases | Janus Kinases (JAKs), Mitogen-Activated Protein Kinases (MAPKs). |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3 (GSK-3). |

| Infectious Diseases | Bacterial or viral enzymes essential for replication. |

Investigation of Environmental Fate and Biotransformation Mechanisms

As with any new chemical entity, understanding the environmental fate and biotransformation of 3-(3-Methylsulfonylpropoxy)aniline is crucial. The presence of a sulfonyl group and an aromatic amine moiety suggests that its environmental persistence and degradation pathways warrant investigation.

Studies on the biodegradation of sulfonated aromatic compounds indicate that the sulfonate group can make these molecules more resistant to microbial degradation. researchgate.net Research will be needed to determine the biodegradability of 3-(3-Methylsulfonylpropoxy)aniline under various environmental conditions (e.g., aerobic and anaerobic). Identifying the microorganisms capable of degrading this compound and elucidating the metabolic pathways involved will be important. Photodegradation is another key process that influences the environmental persistence of aromatic compounds. nih.gov The stability of 3-(3-Methylsulfonylpropoxy)aniline under simulated sunlight should be assessed.

The potential for bioaccumulation in aquatic organisms is another critical aspect to consider, especially given the persistence of some sulfonated organic pollutants. utrgv.edu Ecotoxicological studies will be necessary to evaluate the potential impact of this compound on various trophic levels.

Key research questions regarding the environmental fate of 3-(3-Methylsulfonylpropoxy)aniline are outlined below:

| Research Area | Key Questions to be Addressed |

| Biodegradation | Is the compound readily biodegradable? What are the primary degradation pathways and metabolites? researchgate.netnih.gov |

| Photodegradation | How stable is the compound to sunlight? What are the photolytic byproducts? nih.gov |

| Bioaccumulation | Does the compound accumulate in aquatic organisms? What is its bioconcentration factor? utrgv.edu |

| Ecotoxicity | What are the acute and chronic toxicity levels for representative aquatic species? |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Methylsulfonylpropoxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between an aniline derivative and a methylsulfonylpropyl halide (e.g., chloride or bromide) in the presence of a base like triethylamine. Reaction optimization includes controlling temperature (40–60°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios. Purification via column chromatography or recrystallization ensures ≥90% purity .

Q. How can spectroscopic techniques validate the structure of 3-(3-Methylsulfonylpropoxy)aniline?

- Methodological Answer :

- NMR : H NMR will show signals for the aniline NH (δ 4.8–5.2 ppm, broad singlet), methylsulfonyl group (δ 3.1 ppm, singlet), and propoxy chain protons (δ 1.8–2.2 ppm for CH groups).

- MS : ESI-MS will exhibit a molecular ion peak at m/z ≈ 259 [M+H].

- FT-IR : Confirm NH stretching (3350–3450 cm) and sulfonyl S=O asymmetric/symmetric stretches (1150–1350 cm) .

Q. What are the solubility and stability profiles of 3-(3-Methylsulfonylpropoxy)aniline under varying pH conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility increases in acidic media due to protonation of the aniline NH.

- Stability : Degrades under strong oxidizing conditions (e.g., HO) or prolonged UV exposure. Store at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does the methylsulfonylpropoxy group influence the compound’s electronic properties and reactivity in electrophilic substitution?

- Methodological Answer : The electron-withdrawing sulfonyl group deactivates the aromatic ring, directing electrophiles to the meta and para positions relative to the propoxy chain. Computational studies (e.g., DFT) reveal reduced HOMO density on the ring, correlating with slower nitration/sulfonation kinetics compared to unsubstituted anilines. Use substituent effect analysis (Hammett σ constants) to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of 3-(3-Methylsulfonylpropoxy)aniline derivatives?

- Methodological Answer :

- Data Triangulation : Compare IC values across multiple assays (e.g., enzyme inhibition vs. cellular cytotoxicity).

- Structural Analogues : Test derivatives with modified sulfonyl or propoxy groups to isolate contributing moieties (e.g., replace methylsulfonyl with trifluoromethylsulfonyl).

- Meta-Analysis : Cross-reference studies in similar biological systems (e.g., Gram-positive vs. Gram-negative bacteria) to identify context-dependent activity .